N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
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Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O3S2/c16-10-5-6-11(17)14-13(10)20-15(24-14)19-12(21)7-25(22,23)9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQHUJOWGZPPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring substituted with chlorine atoms at positions 4 and 7, and a sulfonamide moiety linked to a fluorophenyl group. The molecular formula is CHClNOS, and its IUPAC name is N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenylsulfonyl)acetamide.
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. A comparative study highlighted that dichloro-substituted benzothiazoles exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Acetylcholinesterase Inhibition
Compounds containing benzothiazole cores have demonstrated acetylcholinesterase (AChE) inhibitory activity. A related study showed that certain benzothiazole derivatives could effectively inhibit AChE, which is crucial in the treatment of Alzheimer’s disease. The potential of this compound as an AChE inhibitor could be explored in future studies.
The biological mechanisms by which this compound exerts its effects are not yet fully characterized. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds often act by inhibiting specific enzymes involved in metabolic pathways.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.
Case Studies and Experimental Findings
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Antimicrobial Efficacy : A study on related thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
Compound MIC (µg/mL) Target Pathogen Thiazole Derivative 1 32 Staphylococcus aureus Thiazole Derivative 2 64 Escherichia coli -
Cytotoxicity in Cancer Cell Lines : Research on similar benzothiazole derivatives revealed IC50 values indicating effective cytotoxicity against various cancer cells:
Compound IC50 (µM) Cell Line Benzothiazole Derivative A 15 MCF-7 (Breast Cancer) Benzothiazole Derivative B 20 HeLa (Cervical Cancer) - AChE Inhibition Studies : Molecular docking studies have suggested that compounds with a similar structure can bind effectively to the active site of AChE, potentially leading to therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
